9-Ethyl-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
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Overview
Description
9-Ethyl-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is a heterocyclic compound that belongs to the class of benzazepines. These compounds are characterized by a seven-membered ring containing nitrogen. The structure of this compound includes an ethyl group attached to the nitrogen atom and a ketone functional group at the 5-position of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-1,2,3,4-tetrahydrobenzo[b]azepin-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, polyphosphoric acid can be used to facilitate the cyclization of 1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydrobenzo[b]azepin-5-one at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-1,2,3,4-tetrahydrobenzo[b]azepin-5-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The nitrogen atom and the aromatic ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
9-Ethyl-1,2,3,4-tetrahydrobenzo[b]azepin-5-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with various biological targets.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-Ethyl-1,2,3,4-tetrahydrobenzo[b]azepin-5-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-Ethyl-1,2,3,4-tetrahydrobenzo[b]azepin-5-one include:
- 1,2,3,4-Tetrahydrobenzo[b]azepin-5-one
- 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
- 3-Bromo-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the nitrogen atom and the ketone functional group at the 5-position can lead to distinct interactions with biological targets and unique chemical properties compared to other benzazepine derivatives .
Properties
Molecular Formula |
C12H15NO |
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Molecular Weight |
189.25 g/mol |
IUPAC Name |
9-ethyl-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C12H15NO/c1-2-9-5-3-6-10-11(14)7-4-8-13-12(9)10/h3,5-6,13H,2,4,7-8H2,1H3 |
InChI Key |
DFAGTQHBUFDEFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)CCCN2 |
Origin of Product |
United States |
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